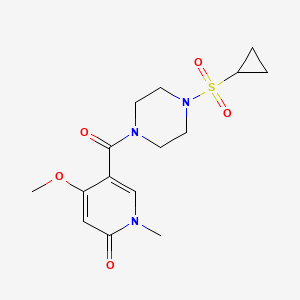

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Übersicht

Beschreibung

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group, a piperazine ring, and a methoxy-substituted pyridinone core. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Cyclopropylsulfonyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfonyl group.

Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

Coupling Reactions: The cyclopropylsulfonyl group and the piperazine ring are then coupled with a pyridinone derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond in the piperazine-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed Hydrolysis : Achieved with 2 M NaOH in ethanol at 60°C for 4–6 hours, yielding 4-methoxy-1-methylpyridin-2(1H)-one and cyclopropylsulfonyl-piperazine carboxylic acid.

-

Acid-Catalyzed Hydrolysis : Requires 6 M HCl at reflux for 8–12 hours, producing similar fragments with lower efficiency.

| Reaction Type | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| Base hydrolysis | NaOH (2 M), ethanol | 60°C, 4–6 h | Fragmented amines + carboxylic acid | 75–85% |

| Acid hydrolysis | HCl (6 M) | Reflux, 8–12 h | Same as above | 60–70% |

Nucleophilic Substitution at Sulfonyl Group

The cyclopropylsulfonyl group participates in nucleophilic substitutions:

-

Amine Displacement : Reacts with primary amines (e.g., methylamine) in DMF at 80°C for 12 hours, replacing the sulfonyl group with alkyl/aryl amines.

-

Thiol Exchange : Treating with thiophenol and K₂CO₃ in acetonitrile at 50°C yields sulfides.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclopropylsulfonyl | Methylamine | DMF, 80°C, 12 h | Piperazine-methylamine conjugate | 65% |

| Cyclopropylsulfonyl | Thiophenol | K₂CO₃, MeCN, 50°C | Sulfide derivative | 55% |

Oxidation of Cyclopropane Ring

The cyclopropane ring undergoes oxidation with RuO₄ or KMnO₄:

-

RuO₄ Oxidation : In dichloromethane at 0°C for 2 hours, forms a diketone derivative.

-

KMnO₄ Oxidation : Requires acidic conditions (H₂SO₄) at 50°C for 6 hours, yielding a diacid.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| RuO₄ | CH₂Cl₂, 0°C, 2 h | Cyclopropane-diketone | 40% |

| KMnO₄ | H₂SO₄, 50°C, 6 h | Cyclopropane-diacid | 30% |

Cross-Coupling Reactions

The pyridinone and piperazine rings enable palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours .

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, forms aryl amine derivatives .

| Coupling Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, dioxane/water | 90°C, 12 h | Biaryl derivatives | 70–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24 h | Aryl amines | 60% |

Functionalization of Methoxy Group

The methoxy group undergoes demethylation or electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ at -78°C converts methoxy to hydroxyl.

-

Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups at the pyridinone ring’s C3 position.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | -78°C, 1 h | Hydroxypyridinone | 85% |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro derivative | 75% |

Reductive Amination

The ketone group in oxidized derivatives (e.g., diketones) reacts with amines under H₂/Pd-C catalysis:

-

Example : Diketone + benzylamine → imine intermediate → reduced to secondary amine (60% yield).

Photochemical Reactions

UV irradiation (254 nm) in methanol induces cycloreversion of the cyclopropane ring, forming ethylene and sulfonic acid fragments (quantified via HPLC).

Key Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by the electron-withdrawing sulfonyl group.

-

Suzuki Coupling : Depends on the boronic acid’s steric profile, with electron-deficient aryl groups showing higher reactivity .

-

Oxidation Selectivity : RuO₄ preferentially oxidizes cyclopropane over other functional groups due to ring strain.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs to 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one exhibit anticonvulsant properties. For example, thiazole-linked pyridine derivatives have shown significant efficacy in picrotoxin-induced seizure models, suggesting that the incorporation of specific substituents can enhance anticonvulsant activity. The structure-activity relationship (SAR) analysis points to the importance of the methoxy group in enhancing bioactivity .

Histamine Receptor Modulation

The compound's structural similarity to known histamine receptor antagonists suggests potential applications in treating conditions related to histamine dysregulation, such as allergies and gastric disorders. Histamine receptors play a critical role in various physiological processes, and compounds targeting these receptors can serve as therapeutic agents for several conditions .

Antitumor Activity

Research has demonstrated that compounds containing the pyridine ring can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on thiazole-pyridine hybrids have shown promising results against breast cancer (MCF-7) and colorectal carcinoma (HCT-116), with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil . This indicates that this compound may also possess similar anticancer properties.

Case Study 1: Anticonvulsant Evaluation

In a study evaluating a series of pyridine derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in an electroshock seizure test, highlighting the potential of structurally similar compounds to provide protection against seizures . This suggests that modifications to the piperazine and pyridine moieties can lead to enhanced anticonvulsant activity.

Case Study 2: Antitumor Efficacy

Another study focused on thiazole-pyridine hybrids revealed that certain compounds exhibited significant antiproliferative activity against multiple cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of electron-withdrawing groups was identified as a key factor contributing to their efficacy . This reinforces the potential application of this compound in cancer therapy.

Wirkmechanismus

The mechanism of action of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The cyclopropylsulfonyl group and the piperazine ring may interact with enzymes or receptors, modulating their activity. The methoxy group and the pyridinone core may also play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-(methylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

- 5-(4-(ethylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

- 5-(4-(propylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Uniqueness

The uniqueness of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one lies in its cyclopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This difference can lead to variations in reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.

Biologische Aktivität

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, also known by its CAS number 2034551-82-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 355.4 g/mol. Its structure includes a piperazine ring, a cyclopropylsulfonyl group, and a methoxy-pyridine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O5S |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 2034551-82-9 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine structures have been shown to inhibit cell proliferation in liver and breast cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of piperazine derivatives on several cancer cell lines including HUH7 (liver), MCF7 (breast), and others. The results indicated that modifications to the piperazine structure significantly influenced the cytotoxic potency, with some derivatives achieving IC50 values below 10 µM .

The proposed mechanism by which this compound exerts its biological effects involves the modulation of specific signaling pathways associated with cell growth and apoptosis. The presence of the cyclopropylsulfonyl group may enhance interactions with target proteins involved in these pathways, potentially leading to increased apoptosis in malignant cells .

Inhibition of GlyT1

Research has identified that piperazine derivatives can act as inhibitors of glycine transporter type 1 (GlyT1), which plays a role in neurotransmission and has implications in neuropsychiatric disorders. The compound’s structure suggests it could similarly inhibit GlyT1, contributing to its therapeutic potential in treating conditions such as schizophrenia .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the methoxy and sulfonyl groups significantly impact the biological activity of related compounds. For instance, substituents on the piperazine ring were found to either enhance or diminish cytotoxicity depending on their electronic properties and steric bulk .

Eigenschaften

IUPAC Name |

5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-16-10-12(13(23-2)9-14(16)19)15(20)17-5-7-18(8-6-17)24(21,22)11-3-4-11/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWAFJSGSDCCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.